molecular formula C17H19FN2O2S B3922149 2-fluoro-N-(3-oxo-3-{[1-(2-thienyl)propyl]amino}propyl)benzamide

2-fluoro-N-(3-oxo-3-{[1-(2-thienyl)propyl]amino}propyl)benzamide

Cat. No. B3922149
M. Wt: 334.4 g/mol
InChI Key: MKRLFBSXFVNNMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-(3-oxo-3-{[1-(2-thienyl)propyl]amino}propyl)benzamide, also known as FTBMT, is a novel compound that has been synthesized and studied for its potential applications in scientific research.

Mechanism of Action

2-fluoro-N-(3-oxo-3-{[1-(2-thienyl)propyl]amino}propyl)benzamide acts by binding to specific targets in the body, such as GABA receptors or histone deacetylase enzymes. Once bound, this compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific target it binds to. In the case of GABA receptors, this compound can modulate the activity of these receptors, leading to changes in neuronal excitability and neurotransmitter release. In the case of histone deacetylase enzymes, this compound can inhibit the activity of these enzymes, leading to changes in gene expression and cellular proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-fluoro-N-(3-oxo-3-{[1-(2-thienyl)propyl]amino}propyl)benzamide in lab experiments is its specificity for certain targets, which allows for more precise modulation of cellular signaling pathways. However, one limitation is that this compound may have off-target effects that could complicate data interpretation.

Future Directions

There are several future directions for research on 2-fluoro-N-(3-oxo-3-{[1-(2-thienyl)propyl]amino}propyl)benzamide. One area of interest is the development of more specific and potent analogs of this compound that could be used as research tools or potential therapeutics. Another area of interest is the investigation of this compound's effects on other targets in the body, such as ion channels or transcription factors. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in scientific research.

Scientific Research Applications

2-fluoro-N-(3-oxo-3-{[1-(2-thienyl)propyl]amino}propyl)benzamide has shown potential as a research tool in various scientific fields, including neuroscience and cancer research. In neuroscience, this compound has been studied for its ability to modulate the activity of GABA receptors, which are important targets for the treatment of anxiety and epilepsy. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting the enzyme histone deacetylase, which is involved in the regulation of gene expression.

properties

IUPAC Name

2-fluoro-N-[3-oxo-3-(1-thiophen-2-ylpropylamino)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2S/c1-2-14(15-8-5-11-23-15)20-16(21)9-10-19-17(22)12-6-3-4-7-13(12)18/h3-8,11,14H,2,9-10H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRLFBSXFVNNMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CS1)NC(=O)CCNC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-fluoro-N-(3-oxo-3-{[1-(2-thienyl)propyl]amino}propyl)benzamide
Reactant of Route 2
Reactant of Route 2
2-fluoro-N-(3-oxo-3-{[1-(2-thienyl)propyl]amino}propyl)benzamide
Reactant of Route 3
Reactant of Route 3
2-fluoro-N-(3-oxo-3-{[1-(2-thienyl)propyl]amino}propyl)benzamide
Reactant of Route 4
2-fluoro-N-(3-oxo-3-{[1-(2-thienyl)propyl]amino}propyl)benzamide
Reactant of Route 5
2-fluoro-N-(3-oxo-3-{[1-(2-thienyl)propyl]amino}propyl)benzamide
Reactant of Route 6
2-fluoro-N-(3-oxo-3-{[1-(2-thienyl)propyl]amino}propyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.